molecular formula C5H9N3O B11765929 2-(5-Amino-1H-imidazol-1-yl)ethanol

2-(5-Amino-1H-imidazol-1-yl)ethanol

Cat. No.: B11765929
M. Wt: 127.14 g/mol
InChI Key: CCPNKFGMOKCREL-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-imidazol-1-yl)ethanol is a chemical compound that features an imidazole ring substituted with an amino group and an ethanol moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1H-imidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form the imidazole ring, followed by substitution reactions to introduce the amino and ethanol groups . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts such as nickel or copper may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield acetaldehyde or acetic acid, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(5-Amino-1H-imidazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The amino group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The ethanol moiety can influence the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1H-imidazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .

Biological Activity

2-(5-Amino-1H-imidazol-1-yl)ethanol is a compound characterized by an imidazole ring with an amino group and an ethanol moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated its potential in various therapeutic applications, including antimicrobial and anticancer properties.

The molecular formula of this compound is C5H9N3OC_5H_9N_3O with a molecular weight of 127.14 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
IUPAC Name2-(5-aminoimidazol-1-yl)ethanol
InChI KeyCCPNKFGMOKCREL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring allows for binding interactions, while the amino group can participate in hydrogen bonding, enhancing binding affinity. The ethanol component influences solubility and distribution within biological systems, which is critical for its therapeutic efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various imidazole derivatives, this compound was noted for its effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited comparable or superior activity against certain Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option .

Investigation of Anticancer Effects

In another study, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

The biological activities of this compound can be contrasted with other imidazole derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
2-(5-Nitro-1H-imidazol-1-yl)ethanolModerateLow
2-(1H-Imidazol-1-yl)ethanolLowModerate

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-(5-aminoimidazol-1-yl)ethanol

InChI

InChI=1S/C5H9N3O/c6-5-3-7-4-8(5)1-2-9/h3-4,9H,1-2,6H2

InChI Key

CCPNKFGMOKCREL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCO)N

Origin of Product

United States

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